

# Introduction: Elucidating the Structure of a Versatile Synthetic Building Block

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## Compound of Interest

Compound Name: 3-(Cyclohex-1-en-1-yl)acrylic acid

CAS No.: 56453-88-4

Cat. No.: B1637911

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**3-(Cyclohex-1-en-1-yl)acrylic acid** is a bifunctional molecule incorporating a reactive acrylic acid moiety and a cyclohexene ring. This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex cyclic and polycyclic systems. Accurate structural verification is paramount for its use in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic compounds in solution.[1][2]

This technical guide provides a comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3-(Cyclohex-1-en-1-yl)acrylic acid**. As a senior application scientist, this document moves beyond a simple recitation of data to explain the underlying principles and experimental considerations, offering a framework for researchers to predict, acquire, and interpret the NMR data for this molecule and its analogues.

## Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following numbering scheme is used for the (E)-isomer of **3-(Cyclohex-1-en-1-yl)acrylic acid**. The principles discussed apply equally to the (Z)-isomer, with predictable variations in the coupling constants and chemical shifts of the vinylic protons.

Caption: Numbering scheme for **3-(Cyclohex-1-en-1-yl)acrylic acid**.

## Part 1: Predicted $^1\text{H}$ NMR Spectral Analysis

The  $^1\text{H}$  NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The predicted chemical shifts ( $\delta$ ) are influenced by shielding and deshielding effects from adjacent functional groups.

**1.1 Carboxylic Acid Proton (-COOH)** The proton of the carboxylic acid group (on C9) is the most deshielded proton in the molecule. Its signal is expected to appear as a broad singlet in the range of  $\delta$  10.0 - 12.0 ppm.[3][4][5] The exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][6] In many cases, this peak can be so broad as to be almost indistinguishable from the baseline.[6] Confirmation can be achieved by adding a drop of  $\text{D}_2\text{O}$  to the NMR tube, which results in H/D exchange and the disappearance of the signal.[3][7]

### 1.2 Vinylic Protons (C2-H, C7-H, C8-H)

- **C2-H:** The vinylic proton on the cyclohexene ring is adjacent to the electron-withdrawing acrylic acid substituent. It is expected to resonate around  $\delta$  6.0 - 6.5 ppm. This signal will likely appear as a multiplet due to coupling with the allylic protons on C3.
- **C7-H and C8-H:** These are the protons of the acrylic acid moiety. Their chemical shifts are significantly influenced by the conjugated system.
  - The proton on C8 ( $\beta$  to the carbonyl) is more deshielded than the proton on C7 ( $\alpha$  to the carbonyl). For the (E)-isomer, C8-H is expected around  $\delta$  7.0 - 7.5 ppm, while C7-H appears further upfield around  $\delta$  5.8 - 6.2 ppm.
  - These two protons will exhibit a large trans coupling constant ( $^3J \approx 15\text{-}18$  Hz), appearing as a pair of doublets.[8] Each doublet may be further split by long-range coupling to the C2-H proton.

### 1.3 Allylic and Aliphatic Protons (C3, C4, C5, C6)

- **C3-H<sub>2</sub> and C6-H<sub>2</sub> (Allylic):** The protons on the carbons adjacent to the double bond (C3 and C6) are termed allylic. They are deshielded relative to simple alkanes and are expected in the region of  $\delta$  2.0 - 2.4 ppm.[9] These signals will appear as complex multiplets due to coupling with each other and with the adjacent vinylic and aliphatic protons.

- C4-H<sub>2</sub> and C5-H<sub>2</sub> (Aliphatic): The protons on C4 and C5 are the most shielded in the molecule, resonating in the typical aliphatic region of  $\delta$  1.5 - 1.8 ppm.[10] They will also show complex multiplet patterns due to coupling with the protons on C3 and C6.

## Summary Table: Predicted <sup>1</sup>H NMR Data

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-COH	10.0 - 12.0	broad singlet (br s)	N/A
C8-H	7.0 - 7.5	doublet (d)	<sup>3</sup> J $\approx$ 15-18 (trans)
C2-H	6.0 - 6.5	multiplet (m)	-
C7-H	5.8 - 6.2	doublet (d)	<sup>3</sup> J $\approx$ 15-18 (trans)
C3-H <sub>2</sub> , C6-H <sub>2</sub>	2.0 - 2.4	multiplet (m)	-
C4-H <sub>2</sub> , C5-H <sub>2</sub>	1.5 - 1.8	multiplet (m)	-

## Part 2: Predicted <sup>13</sup>C NMR Spectral Analysis

In a standard proton-decoupled <sup>13</sup>C NMR experiment, each unique carbon atom gives a single sharp signal. Due to the lack of symmetry, all nine carbon atoms in **3-(cyclohex-1-en-1-yl)acrylic acid** are chemically non-equivalent and should produce nine distinct resonances.

**2.1 Carbonyl Carbon (C9)** The carbonyl carbon of the carboxylic acid is the most deshielded carbon, typically appearing in the range of  $\delta$  165 - 175 ppm.[3][11][12] Its conjugation with the C7=C8 double bond will shift it slightly upfield compared to a saturated carboxylic acid.[12]

**2.2 Olefinic Carbons (C1, C2, C7, C8)** These sp<sup>2</sup>-hybridized carbons are found in the characteristic downfield region for alkenes.

- C1 and C2: The olefinic carbons of the cyclohexene ring are expected between  $\delta$  125 - 140 ppm.[9][13] C1, being substituted with the acrylic acid group, will likely be the more downfield of the two.
- C7 and C8: The carbons of the acrylic double bond will also be in this region. Due to the electron-withdrawing effect of the carbonyl, the  $\beta$ -carbon (C8) will be downfield relative to the

$\alpha$ -carbon (C7). We can predict C8 to be around  $\delta$  140 - 145 ppm and C7 around  $\delta$  120 - 125 ppm.

2.3 Aliphatic Carbons (C3, C4, C5, C6) These  $sp^3$ -hybridized carbons of the cyclohexene ring will appear in the upfield region of the spectrum.

- C3 and C6 (Allylic): These carbons, being adjacent to the double bond, are slightly deshielded compared to the other aliphatic carbons, and are expected in the range of  $\delta$  25 - 30 ppm.[9]
- C4 and C5: These are the most shielded carbons, expected to resonate around  $\delta$  20 - 25 ppm.[9]

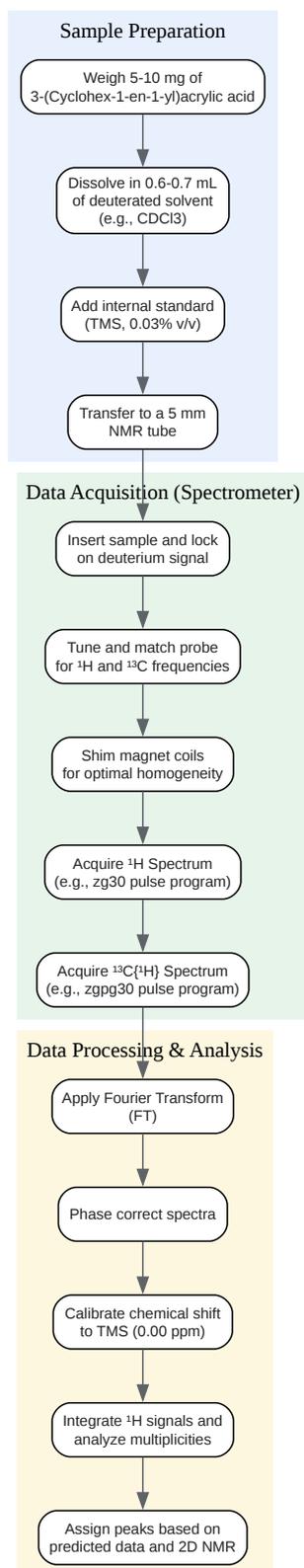
### Summary Table: Predicted $^{13}\text{C}$ NMR Data

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C9 (-COOH)	165 - 175
C8	140 - 145
C1, C2	125 - 140
C7	120 - 125
C3, C6	25 - 30
C4, C5	20 - 25

## Part 3: Experimental Protocol for NMR Data Acquisition

Adherence to a robust experimental protocol is critical for obtaining high-quality, reproducible NMR data. This self-validating system ensures accuracy from sample preparation to data processing.

### Workflow Diagram



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Caption: Standard workflow for NMR analysis.

## Detailed Steps:

- Sample Preparation:
  - Accurately weigh 5-10 mg of the solid **3-(cyclohex-1-en-1-yl)acrylic acid**. For  $^{13}\text{C}$  NMR, a higher concentration is preferable to improve the signal-to-noise ratio in a shorter time.[14]
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ) or DMSO- $d_6$ , inside a clean vial.  $\text{CDCl}_3$  is a common choice for general organic compounds.[9]
  - Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.[9]
  - Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.[14]
- Instrument Setup and Calibration:
  - Insert the sample into the NMR spectrometer's magnet.
  - Locking: The instrument "locks" onto the deuterium signal of the solvent to counteract any magnetic field drift during the experiment.
  - Tuning and Matching: The probe is tuned to the specific frequencies of the nuclei being observed (e.g.,  $^1\text{H}$  and  $^{13}\text{C}$ ) to ensure efficient transfer of radiofrequency power.[15]
  - Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process narrows the spectral lines, improving resolution and sensitivity.
- $^1\text{H}$  NMR Data Acquisition:
  - Pulse Width (pw): Calibrate the  $90^\circ$  pulse width. For routine qualitative spectra, a  $30^\circ$  or  $45^\circ$  flip angle is often used to allow for a shorter relaxation delay.[16]
  - Acquisition Time (at): Typically 2-4 seconds, which determines the digital resolution of the spectrum.

- Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for the nuclear spins to return towards equilibrium.
- Number of Scans (ns): For  $^1\text{H}$  NMR, 8 to 16 scans are usually sufficient for a sample of this concentration.
- $^{13}\text{C}$  NMR Data Acquisition:
  - This is typically run as a proton-decoupled experiment to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[\[17\]](#)
  - Pulse Program: A standard proton-decoupled experiment with a  $30^\circ$  pulse angle (e.g., zgpg30 on Bruker instruments) is common.
  - Relaxation Delay (d1): A 2-second delay is standard. For quantitative analysis, a much longer delay (5 times the longest  $T_1$  relaxation time) would be required.
  - Number of Scans (ns): Due to the low natural abundance of  $^{13}\text{C}$  (1.1%) and its smaller gyromagnetic ratio, many more scans are needed.[\[17\]](#) For a 10 mg sample, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.
- Data Processing:
  - Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
  - Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.
  - Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.[\[14\]](#)
  - Integration and Analysis: For  $^1\text{H}$  NMR, the area under each peak is integrated to determine the relative number of protons. For both spectra, the chemical shifts, multiplicities, and coupling constants are measured and used for structural assignment.

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